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Compound of Interest

Compound Name: diSulfo-Cy3 alkyne

Cat. No.: B15598282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically

the quantum yield, of diSulfo-Cy3 alkyne. It details the experimental protocols for its

determination and illustrates its primary application in bioconjugation through "click chemistry."

Core Photophysical Properties of diSulfo-Cy3
Alkyne
diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to

the cyanine family. The alkyne functional group allows for its covalent attachment to azide-

modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a

cornerstone of click chemistry. Its two sulfonate groups enhance its hydrophilicity, making it

particularly suitable for biological applications in aqueous environments.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the

fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The

quantum yield of cyanine dyes can be influenced by their local environment, including the

solvent and any conjugated biomolecules. Below is a summary of the reported photophysical

properties for diSulfo-Cy3 alkyne and related compounds.
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Compound
Name

Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(ε, M⁻¹cm⁻¹)

Quantum
Yield (Φ)

Source

diSulfo-

CYanine3 –

Alkyne, Na

salt

548 567 162,000 0.15 [1]

sulfo-

Cyanine3

alkyne

548 563 162,000 0.1 [2]

Sulfo-Cy3

Alkyne
555 572 150,000 Not Specified [3]

Cy3 alkyne

(non-

sulfonated)

555 570 150,000 0.31 [4]

Cy3 attached

to single-

stranded

DNA

Not Specified Not Specified Not Specified ~0.24 [5]

Experimental Protocol: Determination of Relative
Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of

a sample by comparing its fluorescence intensity to that of a standard with a known quantum

yield.[6][7] Rhodamine B is a commonly used standard for the spectral region of Cy3.[8]

Materials:

Spectrofluorometer

UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)

diSulfo-Cy3 alkyne

Quantum yield standard (e.g., Rhodamine B in ethanol, Φ = 0.31 in water[9])

Solvent (e.g., phosphate-buffered saline (PBS) for diSulfo-Cy3 alkyne, ethanol for

Rhodamine B)

Volumetric flasks and pipettes

Procedure:

Prepare a series of dilutions for both the diSulfo-Cy3 alkyne (test) and Rhodamine B

(standard) solutions. The absorbance of these solutions at the excitation wavelength should

be kept below 0.1 to avoid inner filter effects.

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-

Vis spectrophotometer. The excitation wavelength should be the same for both the test and

standard samples.

Record the fluorescence emission spectra of each solution using a spectrofluorometer. The

excitation wavelength must be the same as that used for the absorbance measurements.

Integrate the area under the emission spectra for both the test and standard solutions.

Calculate the quantum yield of the diSulfo-Cy3 alkyne using the following equation:

Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength
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η is the refractive index of the solvent

The subscripts "test" and "std" refer to the diSulfo-Cy3 alkyne and the standard,

respectively.

Application: Biomolecule Labeling via Click
Chemistry
diSulfo-Cy3 alkyne is primarily used for the fluorescent labeling of biomolecules through

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click

chemistry reaction.[1][10][11] This reaction forms a stable triazole linkage between the alkyne-

containing dye and an azide-modified biomolecule, such as a protein, nucleic acid, or small

molecule.

Experimental Workflow for Click Chemistry Labeling

The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule

with diSulfo-Cy3 alkyne.
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A typical workflow for labeling biomolecules using click chemistry.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The

copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like

sodium ascorbate, forms a copper acetylide intermediate with the terminal alkyne of the

diSulfo-Cy3 dye. This intermediate then reacts with the azide-modified biomolecule to form a

six-membered cupracycloalkene, which subsequently rearranges and, upon protonation, yields

the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next

cycle.[2][4][10]
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The catalytic cycle of the CuAAC click chemistry reaction.

Conclusion
diSulfo-Cy3 alkyne is a valuable tool for researchers in various fields, offering a bright and

water-soluble fluorescent probe that can be readily conjugated to a wide range of

biomolecules. Understanding its photophysical properties, particularly its quantum yield, is

crucial for its effective application in fluorescence-based assays. The robust and efficient

nature of click chemistry provides a reliable method for the site-specific labeling of

biomolecules, enabling advanced studies in cellular imaging, proteomics, and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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